REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:5]=1[F:11])=[O:3].[BH4-].[Na+].[OH-].[Na+].Cl>C(O)(C)C.O>[Cl:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([F:11])[C:4]=1[CH:2]([OH:3])[CH3:1] |f:1.2,3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC=C1Cl)F
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Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC=C1Cl)F
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Name
|
|
Quantity
|
98 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
this reaction mixture is cooled
|
Type
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EXTRACTION
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Details
|
Extraction with chloroform provided pure title product (45.1 g, 99.1%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(C)O)C(=CC=C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |